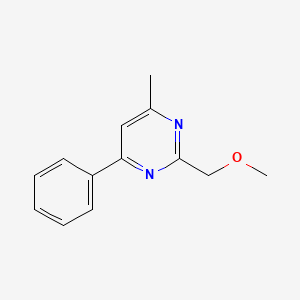
2-(Methoxymethyl)-4-methyl-6-phenylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methoxymethyl)-4-methyl-6-phenylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound includes a pyrimidine ring substituted with a methoxymethyl group at the 2-position, a methyl group at the 4-position, and a phenyl group at the 6-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-4-methyl-6-phenylpyrimidine can be achieved through various synthetic routes. One common method involves the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate imine, which then cyclizes to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
2-(Methoxymethyl)-4-methyl-6-phenylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyrimidines, and various substituted pyrimidine derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
2-(Methoxymethyl)-4-methyl-6-phenylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 2-(Methoxymethyl)-4-methyl-6-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule involved.
類似化合物との比較
Similar Compounds
- 2-(Methoxymethyl)-4-methyl-6-phenylpyridine
- 2-(Methoxymethyl)-4-methyl-6-phenylpyrazine
- 2-(Methoxymethyl)-4-methyl-6-phenylpyrrole
Uniqueness
Compared to similar compounds, 2-(Methoxymethyl)-4-methyl-6-phenylpyrimidine exhibits unique properties due to the presence of the pyrimidine ring, which imparts specific electronic and steric characteristics. These properties make it particularly useful in applications requiring precise molecular interactions and stability.
特性
CAS番号 |
89966-87-0 |
|---|---|
分子式 |
C13H14N2O |
分子量 |
214.26 g/mol |
IUPAC名 |
2-(methoxymethyl)-4-methyl-6-phenylpyrimidine |
InChI |
InChI=1S/C13H14N2O/c1-10-8-12(11-6-4-3-5-7-11)15-13(14-10)9-16-2/h3-8H,9H2,1-2H3 |
InChIキー |
BMFQEXHPYCSHEW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)COC)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[2-(methanesulfinyl)ethoxy]benzoate](/img/structure/B14378527.png)
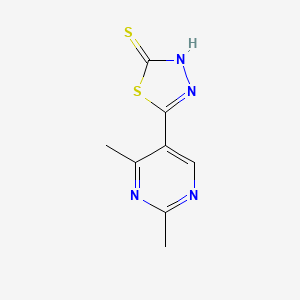
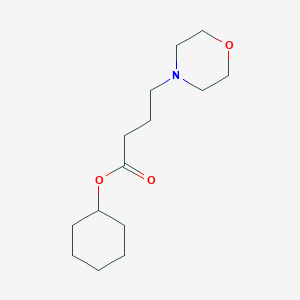
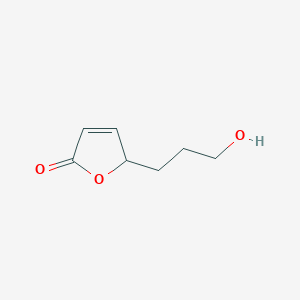
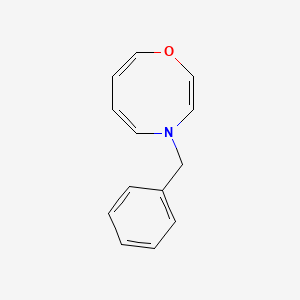
![4-Methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one](/img/structure/B14378576.png)
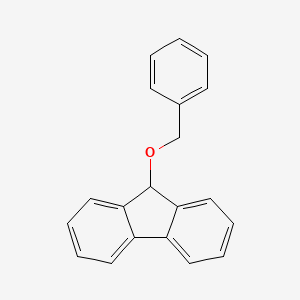
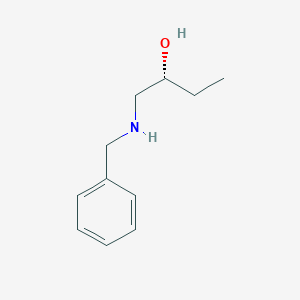
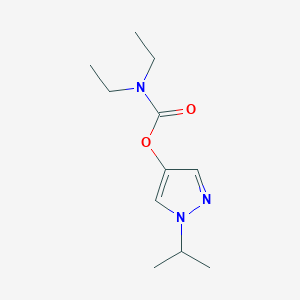

![Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane](/img/structure/B14378612.png)

![Methyl 6-[(pyridin-3-yl)amino]hexanoate](/img/structure/B14378616.png)
![Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate](/img/structure/B14378622.png)
